molecular formula C13H18N6O2S B6436377 N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2548985-65-3

N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B6436377
CAS No.: 2548985-65-3
M. Wt: 322.39 g/mol
InChI Key: AUWXXRDVRAKQBU-UHFFFAOYSA-N
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Description

The compound “N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide” is a complex organic molecule. It contains a purine moiety, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are biologically significant and are found in many natural substances, including DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the azetidine and cyclopropane rings would add three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and the steric and electronic properties imparted by the different rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule, and its stability would be influenced by the strain in the cyclopropane and azetidine rings .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, or other fields, depending on its properties and reactivity .

Properties

IUPAC Name

N-methyl-N-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)4-9-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXXRDVRAKQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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